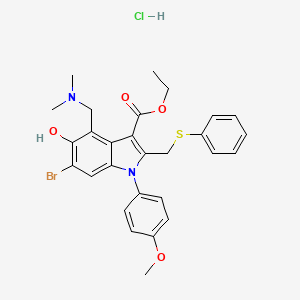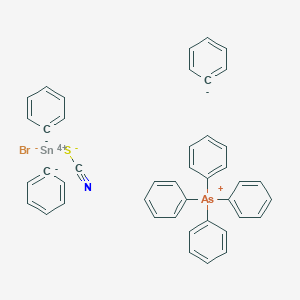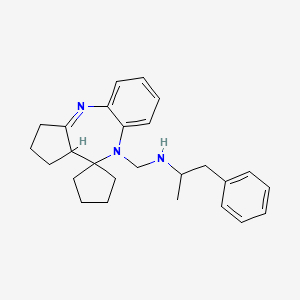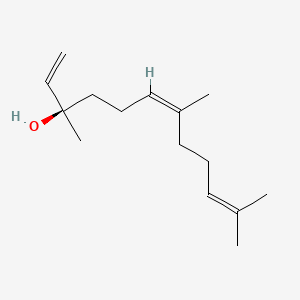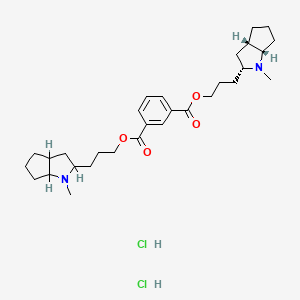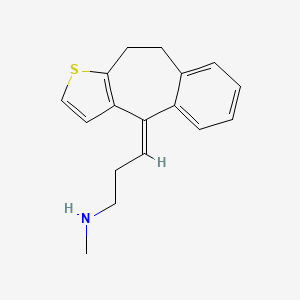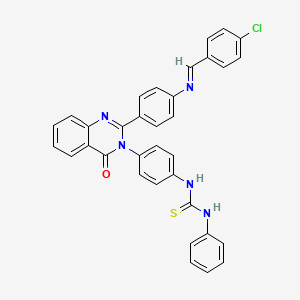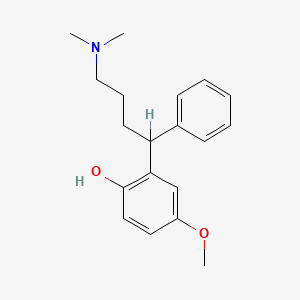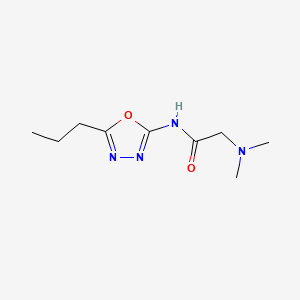
2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of a suitable acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- 2-(Dimethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
- 2-(Dimethylamino)-N-(5-butyl-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific structural features, such as the propyl group attached to the oxadiazole ring
Propiedades
Número CAS |
147396-42-7 |
|---|---|
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H16N4O2/c1-4-5-8-11-12-9(15-8)10-7(14)6-13(2)3/h4-6H2,1-3H3,(H,10,12,14) |
Clave InChI |
HWFAANPUYNFCAT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(O1)NC(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



